

Molecular structure and weight of "2-Bromo-N,N-dimethylbenzylamine"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-N,N-dimethylbenzylamine
Cat. No.:	B1294332

[Get Quote](#)

A Technical Guide to 2-Bromo-N,N-dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-N,N-dimethylbenzylamine**, a key chemical intermediate in pharmaceutical synthesis and organic chemistry. This document outlines its molecular structure, physicochemical properties, synthesis protocols, and significant chemical reactions relevant to drug development and materials science.

Molecular Structure and Physicochemical Properties

2-Bromo-N,N-dimethylbenzylamine is an aromatic amine featuring a bromine atom at the ortho position of the benzene ring relative to the dimethylaminomethyl substituent. This specific arrangement of functional groups makes it a versatile building block for introducing complex molecular scaffolds.

Key Identifiers and Properties:

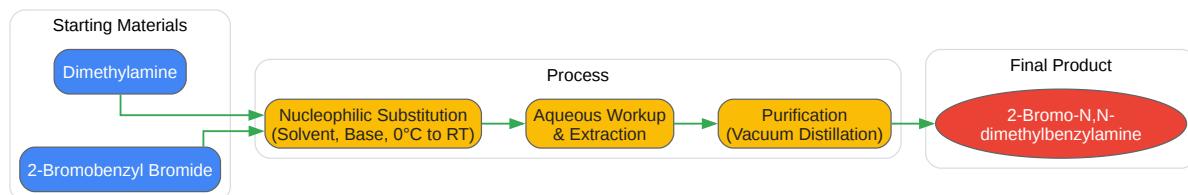
Property	Value	Source(s)
IUPAC Name	1-(2-bromophenyl)-N,N-dimethylmethanamine	[1]
CAS Number	1976-04-1	[2] [3]
Molecular Formula	C ₉ H ₁₂ BrN	[1] [2]
Molecular Weight	214.10 g/mol	
Monoisotopic Mass	213.0153 Da	[1]
Boiling Point	108-112°C (at 2.67 kPa)	[3]
Relative Density	1.302	[3]
Refractive Index	1.5460	[3]
SMILES	CN(C)CC1=CC=CC=C1Br	[1]

Synthesis and Experimental Protocols

The primary route for synthesizing **2-Bromo-N,N-dimethylbenzylamine** is through the nucleophilic substitution reaction between 2-bromobenzyl bromide and dimethylamine.[\[3\]](#) This method is efficient and provides a direct pathway to the target compound.

Representative Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a representative procedure based on established methods for the synthesis of N,N-dimethylbenzylamines.[\[4\]](#)[\[5\]](#)[\[6\]](#)


Materials:

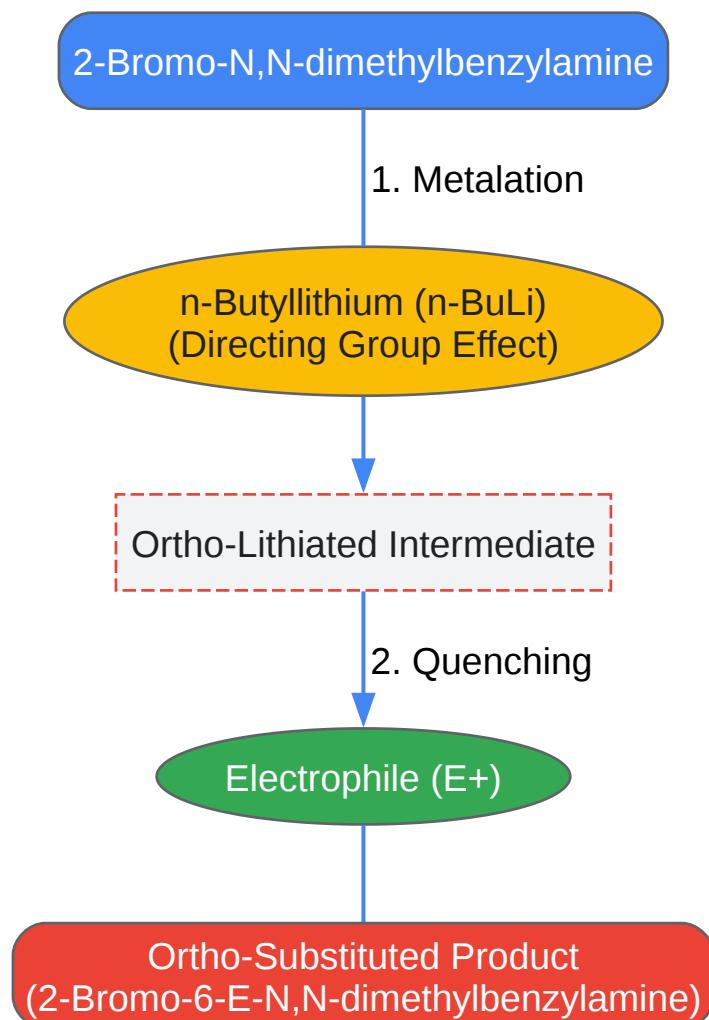
- 2-bromobenzyl bromide
- Dimethylamine (e.g., 40% solution in water or as a gas)
- Anhydrous potassium carbonate (K₂CO₃) or other suitable base

- Aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran (THF))
- Diethyl ether or Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzyl bromide (1.0 eq) in the chosen aprotic solvent.
- Base Addition: Add anhydrous potassium carbonate (approx. 2.0-3.0 eq) to the solution to act as a base.
- Nucleophile Addition: Cool the mixture in an ice bath (0-5°C). Slowly add dimethylamine (approx. 2.0-3.0 eq) to the stirred suspension via the dropping funnel. The rate of addition should be controlled to maintain the temperature below 10°C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
- Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent in vacuo to yield the crude product.
- Purification: The crude **2-Bromo-N,N-dimethylbenzylamine** can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **2-Bromo-N,N-dimethylbenzylamine**.

Reactivity and Applications in Drug Development

As a pharmaceutical intermediate, **2-Bromo-N,N-dimethylbenzylamine** is a valuable precursor for more complex molecules.^[3] Its utility is primarily derived from the reactivity of the aryl bromide and the directing ability of the dimethylaminomethyl group.

Directed Ortho-Metalation (DoM)

The parent compound, N,N-dimethylbenzylamine, is known to undergo directed ortho-metalation with strong bases like butyllithium.^[7] This reaction is a powerful tool for C-C bond formation. In **2-Bromo-N,N-dimethylbenzylamine**, the dimethylaminomethyl group can direct lithiation to the C6 position (the other ortho position), creating a lithiated intermediate. This intermediate can then react with a wide range of electrophiles to introduce new functional groups, enabling the synthesis of diverse, highly substituted aromatic compounds.

[Click to download full resolution via product page](#)

Caption: Logical workflow of directed ortho-metallation (DoM).

Safety and Handling

Appropriate safety precautions should be taken when handling **2-Bromo-N,N-dimethylbenzylamine**.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[2\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[2\]](#)

- Storage: Store in a cool, dry place. Recommended storage temperature is 2-8°C.[2]

It is crucial to consult the full Safety Data Sheet (SDS) from the supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-bromo-n,n-dimethylbenzylamine (C9H12BrN) [pubchemlite.lcsb.uni.lu]
- 2. aobchem.com [aobchem.com]
- 3. 2-bromo-N,N-dimethylbenzylamine | 1976-04-1 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 7. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Molecular structure and weight of "2-Bromo-N,N-dimethylbenzylamine"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294332#molecular-structure-and-weight-of-2-bromo-n-n-dimethylbenzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com